N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
Systematic Nomenclature and Structural Identification
This compound is systematically identified by its Chemical Abstracts Service registry number 1886967-16-3, with its molecular formula C₇H₁₁ClF₃N and molecular weight of 201.62 g/mol. The compound's International Union of Pure and Applied Chemistry name reflects its complex structural architecture, incorporating the bicyclo[1.1.1]pentane core with precise substitution patterns. The molecule features a trifluoromethyl group positioned at the 3-position of the bicyclic framework, while a methylated amine functionality occupies the 1-position. This specific substitution pattern creates a unique spatial arrangement that distinguishes it from other bicyclo[1.1.1]pentane derivatives.
The structural elucidation of this compound reveals several key molecular characteristics that define its chemical behavior and potential applications. The bicyclo[1.1.1]pentane core consists of three four-membered rings arranged in a highly constrained geometry, creating significant ring strain that influences the molecule's reactivity profile. The trifluoromethyl substitution introduces substantial electronic effects through the strong electron-withdrawing nature of the fluorine atoms, while the N-methylated amine provides a basic center that can participate in hydrogen bonding and other intermolecular interactions.
The compound's three-dimensional structure can be precisely described through its International Chemical Identifier and Simplified Molecular-Input Line-Entry System representations. The International Chemical Identifier for the compound is 1S/C7H10F3N.ClH/c1-11-6-2-5(3-6,4-6)7(8,9)10;/h11H,2-4H2,1H3;1H, while its International Chemical Identifier Key is IGHOJYVLQGZJQI-UHFFFAOYSA-N. These identifiers provide unambiguous structural information that enables precise identification and database searching across various chemical information systems.
Table 1: Molecular Properties of this compound
Historical Context of Bicyclo[1.1.1]pentane Derivatives in Organic Chemistry
The development of bicyclo[1.1.1]pentane chemistry represents one of the most remarkable achievements in the synthesis of highly strained organic molecules. The parent bicyclo[1.1.1]pentane was first synthesized in 1964 by Kenneth Wiberg and co-workers, marking a pivotal moment in the exploration of unusual molecular architectures. This groundbreaking synthesis opened new avenues for understanding molecular strain and reactivity patterns in highly constrained ring systems. The molecule was initially regarded as something of a scientific curiosity, representing a significant synthetic challenge that pushed the boundaries of what was considered achievable in organic synthesis.
The historical trajectory of bicyclo[1.1.1]pentane chemistry accelerated significantly with the discovery and development of [1.1.1]propellane by Wiberg and Walker in 1982. This highly strained hydrocarbon became the key precursor for accessing a wide variety of bicyclo[1.1.1]pentane derivatives through strain-release chemistry. The development of practical synthetic routes to [1.1.1]propellane by Szeimies and co-workers provided the foundation for modern bicyclo[1.1.1]pentane synthesis, enabling the preparation of diverse derivatives through radical addition reactions.
The emergence of bicyclo[1.1.1]pentanes as bioisosteres for para-substituted benzene rings marked a transformative period in the field's development. In 1996, Pellicciari and co-workers first demonstrated the potential of bicyclo[1.1.1]pentane derivatives as replacements for aromatic rings in bioactive molecules, though this discovery initially received limited attention. The field experienced renewed interest following the landmark 2012 report by Stepan and colleagues at Pfizer, who demonstrated that bicyclo[1.1.1]pentane could serve as an effective bioisostere for para-substituted benzene rings in drug molecules. This work showed that bicyclo[1.1.1]pentane derivatives could maintain biological activity while offering improved physicochemical properties, including enhanced solubility, membrane permeability, and metabolic stability.
The synthetic methodologies for accessing bicyclo[1.1.1]pentane derivatives have evolved considerably since the early discoveries. Modern approaches leverage the unique reactivity of [1.1.1]propellane through various mechanistic pathways, including radical, anionic, and transition metal-catalyzed reactions. These developments have enabled the preparation of bicyclo[1.1.1]pentane derivatives with diverse functional groups, including amines, carboxylic acids, and halides. The introduction of fluorinated substituents, such as trifluoromethyl groups, represents a more recent advancement that combines the unique structural properties of the bicyclic framework with the beneficial effects of fluorine substitution.
Table 2: Key Historical Milestones in Bicyclo[1.1.1]pentane Chemistry
| Year | Milestone | Researchers | Significance |
|---|---|---|---|
| 1964 | First synthesis of bicyclo[1.1.1]pentane | Wiberg and co-workers | Established feasibility of highly strained bicyclic synthesis |
| 1982 | Synthesis of [1.1.1]propellane | Wiberg and Walker | Provided key precursor for derivative synthesis |
| 1989 | Practical [1.1.1]propellane synthesis | Szeimies and co-workers | Enabled large-scale preparation of derivatives |
| 1996 | First bioisostere application | Pellicciari and co-workers | Demonstrated pharmaceutical potential |
| 2012 | Pfizer bioisostere study | Stepan and colleagues | Established para-benzene replacement concept |
| Present | Fluorinated derivatives | Various research groups | Expanded structural diversity and applications |
Significance of Trifluoromethyl Substitution in Bioactive Compounds
The incorporation of trifluoromethyl groups into organic molecules has become one of the most significant trends in modern medicinal chemistry and drug design. The trifluoromethyl group possesses unique physicochemical properties that can dramatically alter the biological activity, metabolic stability, and pharmacokinetic behavior of organic compounds. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect that influences the electronic properties of the entire molecule, while the lipophilic nature of the trifluoromethyl group can enhance membrane permeability and binding affinity to target proteins.
The strategic importance of trifluoromethyl substitution in drug development is evidenced by the substantial number of commercially successful pharmaceuticals containing this functional group. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor used for treating arthritis; efavirenz, an human immunodeficiency virus-1 reverse transcriptase inhibitor; and sitagliptin, a dipeptidyl peptidase-4 inhibitor for diabetes treatment. These compounds demonstrate how trifluoromethyl substitution can enhance drug efficacy while improving pharmacological properties such as bioavailability, duration of action, and selectivity.
The mechanistic basis for the beneficial effects of trifluoromethyl groups lies in their ability to modulate multiple molecular properties simultaneously. The strong electron-withdrawing character of the trifluoromethyl group can significantly alter the acidity or basicity of nearby functional groups, affecting binding interactions with biological targets. Additionally, the lipophilic nature of the trifluoromethyl group contributes to improved membrane permeability, which is crucial for oral bioavailability and tissue distribution. The metabolic stability imparted by fluorine substitution results from the strength of carbon-fluorine bonds, which are resistant to enzymatic cleavage by cytochrome P450 enzymes and other metabolic pathways.
Recent advances in trifluoromethylation methodology have significantly expanded the synthetic accessibility of trifluoromethyl-containing compounds. The development of efficient copper-catalyzed trifluoromethylation reactions has provided new routes for introducing trifluoromethyl groups into aromatic and aliphatic systems. These methodological improvements have enabled the synthesis of increasingly complex trifluoromethylated molecules, including bicyclo[1.1.1]pentane derivatives such as this compound. The combination of bicyclo[1.1.1]pentane structural motifs with trifluoromethyl substitution represents a particularly attractive approach for drug design, as it combines the three-dimensional rigidity and bioisosteric properties of the bicyclic framework with the beneficial pharmacological effects of fluorine substitution.
The environmental and synthetic considerations surrounding trifluoromethylation have also received increased attention in recent years. Researchers have focused on developing more environmentally sustainable methods for introducing trifluoromethyl groups, addressing concerns about the environmental impact of fluorinated compounds and the need for more efficient synthetic processes. These efforts have led to the development of new trifluoromethylating reagents and catalytic systems that operate under milder conditions with improved atom economy and reduced waste generation.
Table 3: Properties and Applications of Trifluoromethyl Groups in Medicinal Chemistry
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c1-11-6-2-5(3-6,4-6)7(8,9)10;/h11H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHOJYVLQGZJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)(C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886967-16-3 | |
| Record name | N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the trifluoromethyl group and the methylamine group. The final step involves the formation of the hydrochloride salt.
Preparation of Bicyclo[1.1.1]pentane Core: This step often involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the substitution reaction.
Introduction of Methylamine Group: The methylamine group is typically introduced through nucleophilic substitution reactions using methylamine or its derivatives.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl or methylamine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Properties
The bicyclo[1.1.1]pentane scaffold serves as a promising bioisostere for traditional aromatic systems in drug design. The incorporation of trifluoromethyl groups enhances metabolic stability and solubility, making compounds based on this structure valuable in pharmaceutical applications. Research indicates that Bicyclo[1.1.1]pentyl analogs can effectively replace para-substituted benzenes in drug candidates, maintaining similar biological activity while improving pharmacokinetic profiles .
Case Study: Antidepressants
A notable application of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is in the development of antidepressant medications. Studies have shown that BCP analogs exhibit significant serotonin receptor binding affinity, leading to potential therapeutic effects similar to established antidepressants .
Organic Synthesis
Synthesis of Bicyclopentyl Compounds
This compound is utilized as a reagent in the synthesis of various bicyclopentyl derivatives through radical-mediated processes. For instance, a novel method employing this compound has been developed for the alkylation of alcohols, showcasing broad functional group tolerance and high yields .
Table 1: Comparison of Reaction Conditions for Bicyclopentylation
| Reaction Type | Catalyst Used | Yield (%) | Functional Group Tolerance |
|---|---|---|---|
| Alkylation of Alcohols | Copper/Photoredox | 82 | High |
| Radical Reactions | Thianthrenium Reagents | Varied | Moderate |
Materials Science
Polymer Chemistry
this compound is explored for its potential in polymer synthesis, particularly in creating fluorinated polymers with enhanced thermal and chemical resistance . The trifluoromethyl group contributes to the hydrophobicity and stability of the resulting materials.
Case Study: Fluorinated Polymers
Research has demonstrated that incorporating bicyclo[1.1.1]pentane units into polymer backbones can significantly improve mechanical properties and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The methylamine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations :
- Trifluoromethyl vs. Fluorine: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride) .
- N-Methylation : The methyl group on the amine in the target compound likely reduces polarity and improves membrane permeability relative to primary amines (e.g., unsubstituted bicyclo[1.1.1]pentan-1-amine hydrochloride) .
- Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl analog (CAS 2306270-21-1) introduces aromaticity, which may alter binding interactions in biological targets compared to aliphatic -CF₃ or -F groups .
Biological Activity
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, with the CAS number 1886967-16-3, is a bicyclic amine compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11ClF3N
- Molecular Weight : 201.62 g/mol
- Structure : The compound features a bicyclic structure with a trifluoromethyl group, which significantly influences its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Pharmacological Effects
Research indicates that this compound exhibits potential pharmacological effects, particularly as a central nervous system (CNS) stimulant and an antidepressant. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.
The proposed mechanisms of action include:
- Dopamine Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of dopamine receptors, which are crucial in mood regulation and cognitive functions.
- Serotonin Reuptake Inhibition : There is evidence indicating that this compound may inhibit serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Neuropharmacological Assessment
A study conducted on rodent models assessed the neuropharmacological effects of the compound. Results indicated:
- Increased Locomotor Activity : Mice treated with varying doses exhibited increased locomotion, suggesting stimulant properties.
- Antidepressant-like Effects : Behavioral tests showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant effects.
Case Study 2: In Vitro Studies
In vitro assays evaluated the compound's interaction with neurotransmitter systems:
- Dopamine Release : The compound was shown to enhance dopamine release in cultured neurons, supporting its role as a CNS stimulant.
- Serotonin Levels : Elevated serotonin levels were observed in the presence of the compound, further confirming its potential as an SSRI.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride?
- Methodological Answer : The compound is synthesized via strain-release amination, a method developed to overcome challenges in integrating strained bicyclo[1.1.1]pentane (BCP) scaffolds. Key steps include:
- Radical multicomponent carboamination of [1.1.1]propellane using Fe(Pc) catalysis to introduce trifluoromethyl groups (yields: 78–82%) .
- Deprotection of intermediates (e.g., dibenzyl-protected amines) via palladium-catalyzed hydrogenation under nitrogen .
- Strain-release amination enables gram-scale synthesis with reduced toxicity compared to traditional 3–5 step routes requiring toxic reagents .
Q. How is the compound characterized structurally and analytically?
- Methodological Answer :
- 1H/13C NMR : Distinct signals at δ 2.58 (s, 1H, BCP bridgehead), 1.98 (s, 6H, methyl groups), and 8.94 (s, 3H, NH3•HCl) in DMSO-d6 .
- HRMS : Observed [M+H+] at m/z 83.0734 (C5H9N), confirming molecular identity .
- Melting Point : 241–243°C (lit. 247–251°C), validated via differential scanning calorimetry .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer : The compound serves as a bioisostere for phenyl rings or tert-butyl groups, improving metabolic stability and solubility in drug candidates. Applications include:
- Incorporation into soluble epoxide hydrolase (sEH) inhibitors via sulfonyl urea derivatives .
- Use in photochemical cycloadditions for generating drug-like scaffolds with imine and alkene partners .
Advanced Research Questions
Q. How can researchers address low yields in radical-based functionalization of the BCP core?
- Methodological Answer : Optimize reaction conditions by:
- Using Fe(Pc) catalysts to enhance regioselectivity in carboamination reactions .
- Adjusting stoichiometry of hydrazyl reagents and azodicarboxylates to suppress side reactions (e.g., over-reduction) .
- Employing turbo amide intermediates for CuI-mediated alkylation, improving access to 3-substituted derivatives .
Q. How to resolve data contradictions in reported synthetic efficiencies?
- Case Study : Traditional methods (3–5 steps, toxic reagents, 10–50 mg yields) vs. strain-release amination (1–2 steps, 100+ g scalability) .
- Root Cause : Toxicity of intermediates (e.g., dibenzylamines) in traditional routes limits scalability.
- Resolution : Use Pd(OH)2/C for cleaner deprotection and methanol as a green solvent .
Q. What strategies mitigate challenges in scaling up BCP-amine synthesis?
- Methodological Answer :
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Fe(Pc)) with heterogeneous alternatives for easier recovery .
- Process Design : Implement flow chemistry for radical reactions to enhance safety and reproducibility .
- Quality Control : Monitor reaction progress via inline NMR to detect intermediates (e.g., azido precursors) .
Q. How to functionalize the BCP scaffold without disrupting its strained core?
- Methodological Answer :
- Radical Stability : Use (TMS)3SiH/HOCH2CH2SH coupling for selective reduction of azido/iodo groups .
- Protective Groups : Introduce N-benzyl or N-thiophenmethyl groups to shield the amine during electrophilic substitutions .
- DFT-Guided Design : Predict bond strain and reactivity using computational models to prioritize stable derivatives .
Safety and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
